6-(Benzoyloxy)naphthalene-2-carboxylic acid
Description
Properties
CAS No. |
184025-31-8 |
|---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
6-benzoyloxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)15-7-6-14-11-16(9-8-13(14)10-15)22-18(21)12-4-2-1-3-5-12/h1-11H,(H,19,20) |
InChI Key |
SOABARKDTCFARP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Esterification of 6-Hydroxynaphthalene-2-carboxylic Acid
The primary method involves esterification of 6-hydroxynaphthalene-2-carboxylic acid with benzoyl chloride. This approach leverages coupling agents to enhance reaction efficiency.
Key Steps
Precursor Synthesis :
- 6-Hydroxynaphthalene-2-carboxylic acid is prepared via oxidation of 6-isopropylnaphthalene-2-carboxylic acid using persulfuric acid salts (e.g., ammonium persulfate) in alkaline aqueous solutions.
- Alternative routes include electrophilic substitution on naphthalene-2-carboxylic acid, followed by hydrolysis to introduce the hydroxyl group at position 6.
Esterification :
Example Protocol
| Component | Quantity (mmol) |
|---|---|
| 6-Hydroxynaphthalene-2-carboxylic acid | 1.0 |
| Benzoyl chloride | 1.1 |
| DCC | 1.1 |
| DMAP | 0.1 |
| DCM | 10 mL |
Alternative Routes: Mitsunobu Reaction
For scenarios requiring mild conditions, the Mitsunobu reaction can be adapted to form the benzoyloxy group.
Mechanism
The Mitsunobu reaction typically forms ethers via alcohol activation with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). While primarily used for alkoxy groups, modifications may extend its utility to ester formation.
| Component | Quantity (mmol) |
|---|---|
| 6-Hydroxynaphthalene-2-carboxylic acid | 1.0 |
| Benzyl alcohol | 1.1 |
| DIAD | 1.1 |
| PPh₃ | 1.1 |
| THF | 10 mL |
Chemical Reactions Analysis
Types of Reactions
6-(Benzoyloxy)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized naphthalene derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
6-(Benzoyloxy)naphthalene-2-carboxylic acid has been studied for its potential as a pharmacological agent. It interacts with Peroxisome Proliferator-Activated Receptors (PPARs), which are crucial in regulating lipid metabolism and glucose homeostasis. Compounds that modulate PPAR activity have implications for treating metabolic disorders such as diabetes and obesity .
Material Science
The compound serves as an intermediate in synthesizing high-performance polymers. For instance, derivatives of naphthalene-2-carboxylic acids are used to create materials with excellent elasticity, tensile strength, and heat resistance. These polymers find applications in producing molded articles like fibers and films .
Organic Synthesis
In organic chemistry, 6-(Benzoyloxy)naphthalene-2-carboxylic acid is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for further modifications through various chemical reactions, including coupling reactions and cross-coupling strategies that are vital in pharmaceutical development .
Case Study 1: Pharmacological Activity
A study published in a peer-reviewed journal highlighted the effects of derivatives of 6-(Benzoyloxy)naphthalene-2-carboxylic acid on PPAR activation. Researchers found that specific analogs exhibited significant binding affinity to PPARs, suggesting their potential use as therapeutic agents for metabolic diseases .
Case Study 2: Polymer Development
Research conducted on polymeric materials derived from naphthalene-2-carboxylic acids demonstrated that polymers synthesized using 6-(Benzoyloxy)naphthalene-2-carboxylic acid exhibited superior mechanical properties compared to traditional materials. The study concluded that these polymers could revolutionize applications in textiles and automotive industries due to their enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 6-(Benzoyloxy)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
6-Substituted Naphthalene-2-carboxylic Acids as Enzyme Inhibitors
- 6-[4-(N,N-Dicyclohexylaminocarbonyl)phenyl]-3,4-dihydro-naphthalene-2-carboxylic acid (Compound 3): Activity: IC50 = 0.09 µM (rat 5α-reductase type 1) and 0.81 µM (human isoforms) . Key Feature: Bulky dicyclohexylaminocarbonyl group enhances enzyme binding via hydrophobic interactions.
- 6-[4-(N,N-Diisopropylaminocarbonyl)phenyl]naphthalene-2-carboxylic acid (Compound 16): Activity: IC50 = 0.2 µM (human 5α-reductase type 2) . Comparison: The diisopropyl group reduces steric hindrance compared to dicyclohexyl, improving selectivity for human isoforms.
6-Hydroxy-2-naphthoic Acid (6-HNA)
- Structure : Hydroxyl group at position 6 (vs. benzoyloxy in the target compound).
- Properties : Higher polarity (logP ~1.5 estimated) due to hydroxyl group, increasing aqueous solubility but reducing membrane permeability .
- Applications : Intermediate in synthesizing liquid-crystalline polymers and adapalene .
Adapalene (6-[3-(1-Adamantyl)-4-methoxyphenyl]naphthalene-2-carboxylic Acid)
- Structure : Adamantyl and methoxyphenyl substituents.
- Activity : IC50 for cytotoxicity in multiple myeloma cells: ~43–45 µM .
- Therapeutic Use: Topical retinoid for acne due to its stability and receptor selectivity .
- Comparison : The adamantyl group in adapalene increases molecular weight (412.52 g/mol) and hydrophobicity (logP ~6.5 estimated), enhancing skin retention compared to benzoyloxy derivatives .
Physicochemical Properties
Structural Influences on Activity
- Bulk and Hydrophobicity: Bulky groups (e.g., adamantyl in adapalene, dicyclohexylaminocarbonyl in Compound 3) enhance enzyme inhibition by fitting into hydrophobic binding pockets . Long alkyl chains (e.g., dodecyl in ) drastically increase logP, making compounds suitable for lipid-rich environments .
- Polarity :
- Reactivity :
- Bromoacetyl derivatives () are reactive intermediates, whereas benzoyloxy esters are more stable under physiological conditions .
Biological Activity
6-(Benzoyloxy)naphthalene-2-carboxylic acid (CAS No. 184025-31-8) is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
6-(Benzoyloxy)naphthalene-2-carboxylic acid is characterized by the following chemical formula:
- Molecular Formula : C₁₈H₁₂O₄
- Molecular Weight : 296.28 g/mol
The compound features a naphthalene core substituted with a benzoyloxy group and a carboxylic acid, which may contribute to its biological activity through various mechanisms.
Biological Activity Overview
Research indicates that 6-(Benzoyloxy)naphthalene-2-carboxylic acid exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of naphthalene carboxylic acids can exhibit antimicrobial effects against various pathogens. The presence of the benzoyloxy group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against Gram-positive bacteria .
- Anti-inflammatory Effects : Compounds structurally related to 6-(Benzoyloxy)naphthalene-2-carboxylic acid have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, similar compounds have been reported to suppress COX-2 activity with IC₅₀ values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
The biological activity of 6-(Benzoyloxy)naphthalene-2-carboxylic acid can be attributed to several mechanisms:
- Membrane Disruption : The amphiphilic nature of the compound allows it to interact with lipid membranes, potentially leading to cell lysis in microbial cells.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways, suggesting that 6-(Benzoyloxy)naphthalene-2-carboxylic acid might act as an enzyme inhibitor, particularly against COX enzymes.
- Electrostatic Interactions : The presence of charged groups may facilitate interactions with negatively charged bacterial membranes, enhancing antibacterial activity .
Case Studies and Research Findings
Several studies have explored the biological activities of naphthalene derivatives, including 6-(Benzoyloxy)naphthalene-2-carboxylic acid:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
